![molecular formula C12H11FN2O2 B2626273 [5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid CAS No. 1273554-22-5](/img/structure/B2626273.png)
[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
Molecular Structure Analysis
The molecular formula of “[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid” is C12H11FN2O2. The structure of the compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .
Physical And Chemical Properties Analysis
“[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid” is a white crystalline powder. It has a molecular weight of 234.23 g/mol. The compound is stable under normal conditions and does not react with air or water.
Applications De Recherche Scientifique
Antimicrobial Activity
Pyrazoles and their derivatives have been investigated for their antimicrobial properties . While specific studies on this compound are limited, its structural features suggest potential antimicrobial effects. Further research is needed to explore its activity against bacteria, fungi, and other pathogens.
Anti-Inflammatory Potential
Indole derivatives, including pyrazoles, often exhibit anti-inflammatory properties . Given the presence of the pyrazole moiety, our compound may modulate inflammatory pathways. Researchers could explore its effects on inflammation markers and cytokines.
Antioxidant Properties
Pyrazoles have been associated with antioxidant activity . Investigating the radical-scavenging ability of our compound could reveal its potential as an antioxidant agent. In vitro and in vivo assays would provide valuable insights.
Anti-Tumor and Cytotoxic Effects
Pyrazoles have shown promise as anti-tumor agents . Researchers could assess the impact of our compound on cancer cell lines, particularly breast cancer cells. In vitro studies measuring cell viability, apoptosis, and cell cycle progression would be informative.
Molecular Docking Studies
Our compound’s binding affinity to the human estrogen alpha receptor (ERα) is noteworthy . Molecular docking studies indicate its similarity to 4-OHT, a native ligand. Investigating its interactions with ERα and other receptors could reveal potential therapeutic applications.
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds are popular in drug development due to their stability and enhanced binding affinity . Researchers might explore our compound’s pharmacokinetics, toxicity, and bioavailability. It could serve as a lead structure for drug design.
Intermediate in Fluorinated Anesthetics
While not directly studied for this compound, related fluorinated phenylacetic acids serve as intermediates in the production of fluorinated anesthetics . Investigating its role in anesthesia synthesis could be relevant.
Mécanisme D'action
While the specific mechanism of action for “[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid” is not available, similar compounds have shown biological activity. For example, a new fluorinated pyrazole showed binding affinity to the human estrogen alpha receptor (ERα), close to 4-OHT as a native ligand .
Safety and Hazards
The compound “[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-10(6-11(16)17)12(15-14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWNGXGPYXXTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2626190.png)
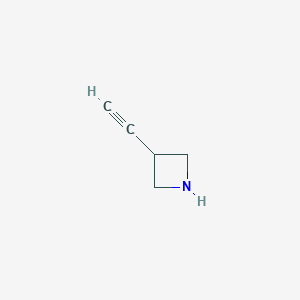


![6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2626198.png)
![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2626199.png)
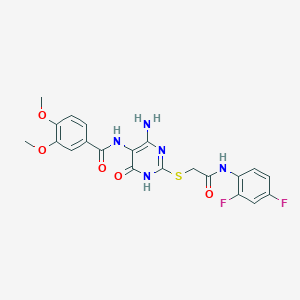
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-fluorobenzoate](/img/structure/B2626201.png)
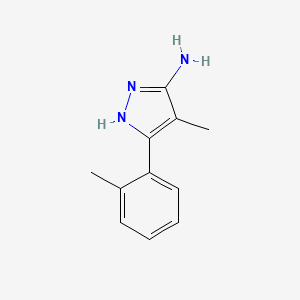
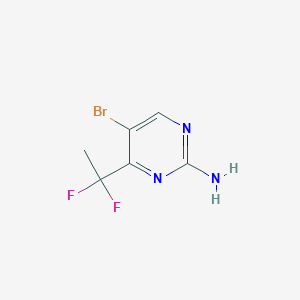
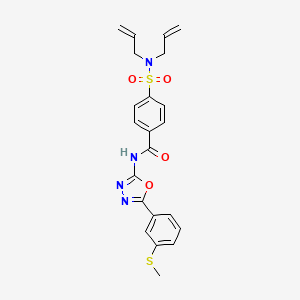
![4-{[(2-fluorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2626209.png)

